molecular formula C15H19ClN2O2 B2906891 Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride CAS No. 2126163-24-2

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride

Cat. No.: B2906891
CAS No.: 2126163-24-2
M. Wt: 294.78
InChI Key: MUCYCCQPMSCFJZ-UHFFFAOYSA-N
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Description

Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound specifically features a piperidin-4-yl group attached to the indole ring, which can influence its chemical behavior and biological activity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1H-indole-5-carboxylate and piperidine.

  • Reaction Steps:

  • Conditions: The reactions are usually carried out under anhydrous conditions, using aprotic solvents like dichloromethane or dimethylformamide (DMF). The temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

  • Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and potency.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

  • Substitution: Substitution reactions are common, where different groups can replace the hydrogen atoms on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines or halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized indole derivatives, such as indole-5-carboxylic acid.

  • Reduction Products: Reduced indole derivatives, such as indole-5-methanol.

  • Substitution Products: Substituted indole derivatives, such as N-alkylated indoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activity, and this compound is studied for its potential effects on various biological pathways. Medicine: The compound is investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties. Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, influencing various biological pathways. The piperidin-4-yl group may enhance the compound's ability to bind to these targets, leading to its biological effects.

Comparison with Similar Compounds

  • Methyl 3-(piperidin-4-yl)propanoate hydrochloride: This compound is structurally similar but lacks the indole ring, leading to different chemical properties and biological activities.

  • Imatinib: A well-known therapeutic agent used to treat leukemia, which also contains a piperidine derivative.

Uniqueness: Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride is unique due to its indole structure, which imparts distinct biological activities compared to other piperidine derivatives.

Properties

IUPAC Name

methyl 3-piperidin-4-yl-1H-indole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c1-19-15(18)11-2-3-14-12(8-11)13(9-17-14)10-4-6-16-7-5-10;/h2-3,8-10,16-17H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCYCCQPMSCFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C3CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126163-24-2
Record name methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride
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